molecular formula C17H14N2O3 B2584592 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde CAS No. 763093-34-1

4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde

Cat. No.: B2584592
CAS No.: 763093-34-1
M. Wt: 294.31
InChI Key: QJDGFLNXUXLSIZ-UHFFFAOYSA-N
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Description

4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and benzaldehyde moieties suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be synthesized via a condensation reaction between a pyridine derivative and a suitable amidine. The methylation of the resulting compound can be achieved using methyl iodide under basic conditions.

The next step involves the introduction of the benzaldehyde moiety. This can be accomplished through a nucleophilic substitution reaction where the pyrido[1,2-a]pyrimidine derivative reacts with 4-formylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents are chosen to minimize environmental impact and reduce costs. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzoic acid.

    Reduction: 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological properties. The pyrido[1,2-a]pyrimidine core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their potential use in drug development. The ability to modify the benzaldehyde and pyrimidine moieties allows for the fine-tuning of biological activity, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The pyrido[1,2-a]pyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzoic acid
  • 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzyl alcohol
  • 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzylamine

Uniqueness

Compared to similar compounds, 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde stands out due to its aldehyde functional group, which provides unique reactivity. This allows for a broader range of chemical modifications and the potential to develop a wider variety of derivatives with distinct properties.

Properties

IUPAC Name

4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12-2-7-16-18-14(8-17(21)19(16)9-12)11-22-15-5-3-13(10-20)4-6-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDGFLNXUXLSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)COC3=CC=C(C=C3)C=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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